3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Historical Development of Heterocyclic Compounds in Medicinal Chemistry
The systematic study of heterocyclic compounds began in the early 19th century, driven by the isolation of naturally occurring molecules. In 1818, Brugnatelli identified alloxan , a pyrimidine derivative, from uric acid, marking one of the first documented heterocyclic compounds. By 1832, Döbereiner synthesized furfural , a furan derivative, by treating starch with sulfuric acid, while Runge isolated pyrrole from bone tar in 1834. These discoveries laid the groundwork for understanding the reactivity and biological relevance of heterocycles.
The late 19th century saw the development of synthetic methodologies, such as the Hantzsch dihydropyridine synthesis (1882), which enabled the creation of nitrogen-containing heterocycles with pharmaceutical potential. The 20th century expanded applications, exemplified by Fleming’s penicillin (1928), whose β-lactam ring revolutionized antibiotic therapy. Chargaff’s elucidation of purine-pyrimidine base pairing in DNA (1951) further underscored the centrality of heterocycles in molecular biology.
Table 1: Key Historical Milestones in Heterocyclic Chemistry
| Year | Development | Scientist/Event |
|---|---|---|
| 1818 | Isolation of alloxan | Brugnatelli |
| 1832 | Synthesis of furfural | Döbereiner |
| 1882 | Hantzsch dihydropyridine synthesis | A. Hantzsch |
| 1928 | Discovery of penicillin | Alexander Fleming |
| 1951 | Purine-pyrimidine base pairing | Erwin Chargaff |
Emergence of Multi-Scaffolded Heterocycles as Therapeutic Agents
Multi-scaffolded heterocycles integrate distinct ring systems to enhance target selectivity and pharmacokinetic properties. For instance, imatinib (Gleevec), a tyrosine kinase inhibitor for chronic myeloid leukemia, combines a pyrimidine ring with methylpiperazine and benzamide groups to inhibit BCR-ABL fusion proteins. Similarly, ritonavir , an HIV protease inhibitor, merges a thiazole core with valine and phenylalanine derivatives to improve metabolic stability.
The target compound exemplifies this trend, merging:
- Benzo[d]oxazol-2(3H)-one : A bicyclic structure with demonstrated antimicrobial and anti-inflammatory activity.
- Pyrrolidine : A five-membered azacycle offering conformational flexibility for receptor binding.
- 5-Fluoropyrimidin-2-yl : A fluorinated pyrimidine variant known for inhibiting thymidylate synthase in cancer cells.
Table 2: Multi-Scaffolded Heterocyclic Drugs and Their Components
| Drug | Heterocyclic Components | Therapeutic Use |
|---|---|---|
| Imatinib | Pyrimidine, piperazine, benzamide | Chronic myeloid leukemia |
| Acyclovir | Guanine, acyclic sugar | Antiviral |
| Target Compound | Benzo[d]oxazolone, pyrrolidine, fluoropyrimidine | Under investigation |
Current Research Status and Significance in Drug Discovery
Contemporary drug discovery prioritizes heterocyclic scaffolds for their ability to engage multiple biological targets. The target compound’s fluoropyrimidine moiety aligns with anticancer strategies, as 5-fluorouracil analogs inhibit DNA synthesis. Its benzoxazolone segment may enhance antimicrobial efficacy by disrupting bacterial cell membranes, as seen in analogs like 4-methylphenyl-substituted benzoxazolones. Meanwhile, the pyrrolidine linker improves solubility and bioavailability, a design principle validated in antipsychotics like risperidone.
Recent advances in synthetic methods, such as microwave-assisted cyclization and flow chemistry , enable efficient assembly of complex heterocycles. Computational modeling further optimizes these structures by predicting binding affinities for targets like epidermal growth factor receptors (EGFR) or bacterial topoisomerases. The target compound’s multi-scaffolded architecture positions it as a candidate for polypharmacology , addressing multifactorial diseases like metastatic cancers or multidrug-resistant infections.
Properties
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c18-11-7-19-16(20-8-11)25-12-5-6-21(9-12)15(23)10-22-13-3-1-2-4-14(13)26-17(22)24/h1-4,7-8,12H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGIOPRTXZMLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the benzo[d]oxazole core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Attachment of the fluoropyrimidine moiety: This step involves the reaction of the pyrrolidine intermediate with a fluoropyrimidine derivative, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cells. The benzo[d]oxazole core may interact with various receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Benzo[d]oxazol-2(3H)-one Derivatives
Key Observations :
- The 5-fluoropyrimidinyloxy group in the target compound distinguishes it from non-fluorinated analogs (e.g., 5a, 5c) and may improve target affinity via halogen bonding .
- Pyrrolidine vs. Piperazine/Piperidine Linkers : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) could reduce steric hindrance, enhancing binding to compact active sites .
- Oxazolone vs. Thiazolone Cores: The oxazolone’s oxygen atom (vs.
Binding Affinity and Selectivity
While explicit data for the target compound are unavailable, related bivalent ligands (e.g., 5o in ) demonstrate enhanced binding due to dual engagement of receptor sites. The monovalent target compound may trade avidity for improved pharmacokinetics (e.g., lower molecular weight) .
Metabolic Stability
The fluoropyrimidine group likely reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated pyrimidine analogs, as seen in fluorinated drug candidates like 5-fluorouracil .
Biological Activity
The compound 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a fluoropyrimidine moiety with a pyrrolidine ring and a benzo[d]oxazole scaffold, suggesting diverse pharmacological applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 289.26 g/mol. The structural features include:
- Fluoropyrimidine : Known for its role in anticancer therapies.
- Pyrrolidine : Often associated with neuroactive compounds.
- Benzo[d]oxazole : Linked to various bioactive properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The fluoropyrimidine component is particularly noted for its ability to inhibit nucleic acid synthesis, which is crucial in cancer therapy.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound, including:
- Anticancer Activity : The structural similarity to established anticancer agents suggests potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies indicate activity against Gram-positive bacteria, which may be explored further for therapeutic applications.
Anticancer Activity
A study focusing on structurally related compounds has shown that derivatives of fluoropyrimidines exhibit significant cytotoxic effects on cancer cells. For instance, compounds similar to 5-fluorouracil have been documented to induce apoptosis in tumor cells through the inhibition of thymidylate synthase. The proposed mechanism involves the incorporation of fluorine into RNA and DNA, leading to faulty replication processes.
Antimicrobial Activity
In vitro tests have demonstrated that compounds containing the benzo[d]oxazole moiety possess antibacterial properties. For example, derivatives tested against Staphylococcus aureus and Enterococcus faecalis showed minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL. These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Case Studies
-
Anticancer Efficacy Study :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assays were performed on various cancer cell lines (e.g., HeLa, MCF-7).
- Results : The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong antiproliferative effects.
-
Antimicrobial Screening :
- Objective : To assess the antibacterial potential against clinically relevant pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : Several derivatives showed promising antibacterial activity, particularly against drug-resistant strains.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Benzo[d]oxazole derivatives | Aromatic heterocycle | Antimicrobial |
| Pyrrolidine derivatives | Neuroactive properties | Neuroprotective |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds.
Q & A
Q. How to validate the compound’s mechanism of action when conflicting biochemical assay data arise?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA).
- Negative Controls : Use kinase-dead mutants or competitive inhibitors to confirm target specificity.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
